molecular formula C8H12O3 B2620123 5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2580254-18-6

5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2620123
CAS No.: 2580254-18-6
M. Wt: 156.181
InChI Key: WTVNIPCSHLNRQZ-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: N/A; molecular formula: C₈H₁₂O₃, molecular weight: 168.15 ) is a bicyclic carboxylic acid featuring a strained [2.1.1]hexane scaffold with an oxygen bridge (oxabicyclo) and two methyl substituents at the 5,5-positions. This compound is notable for its rigid conformation, which makes it a valuable building block in medicinal chemistry for designing peptidomimetics and bioactive molecules. The dimethyl groups enhance steric hindrance and may influence solubility and metabolic stability compared to unsubstituted analogs .

Properties

IUPAC Name

5,5-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-7(2)5-3-8(7,6(9)10)11-4-5/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVNIPCSHLNRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1(OC2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the [2+2] cycloaddition reaction. This method utilizes photochemistry to form the bicyclic structure. The reaction conditions often include the use of ultraviolet light to initiate the cycloaddition process, leading to the formation of the desired bicyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Esterification

The carboxylic acid reacts with alcohols under Mitsunobu conditions (DIAD, PPh₃) or via DCC-mediated coupling to form esters:

SubstrateProductYieldApplicationSource
MethanolMethyl ester92%Prodrug synthesis
Benzyl alcoholBenzyl-protected derivative85%Orthogonal protection

Decarboxylation

Thermal decarboxylation occurs at 150–200°C under inert atmosphere, producing CO₂ and 5,5-dimethyl-2-oxabicyclo[2.1.1]hexane. Catalytic decarboxylation with Cu(I) salts achieves similar results at lower temperatures (80–100°C) .

Ring-Opening Reactions

The strained oxabicyclohexane undergoes selective ring-opening:

Acid-Catalyzed Hydrolysis

In H₂SO₄/H₂O (1:1 v/v) , the oxirane ring opens to form a diol:

C8H12O3+H2OH+C8H14O4(Yield 68 )[6]\text{C}_8\text{H}_{12}\text{O}_3+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_8\text{H}_{14}\text{O}_4\quad (\text{Yield 68 })[6]

Nucleophilic Substitutions

NucleophileProductConditionsYieldSource
NH₃Amino alcohol50°C, EtOH55%
NaN₃Azido derivativeDMF, 80°C73%

Catalytic Functionalization

Recent advances enable phosphine-catalyzed diversification using allyl alcohols and alkynes :

Allyl AlcoholProduct SubstitutionYieldDiastereoselectivity
Cinnamyl alcohol6-Aryl-2-oxa-BCH78%>20:1 dr
1-VinylcyclobutanolSpirocyclic 3-substituted BCH65%Single diastereomer

This method installs substituents at all positions of the bicyclic scaffold, confirmed by X-ray crystallography .

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral conditions (pH 6–8) but degrades rapidly under strong acids/bases (pH <2 or >12).

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and forming bicyclic hydrocarbons .

  • Oxidative Resistance : Unreactive toward H₂O₂ or KMnO₄ under mild conditions .

Industrial-Scale Optimization

ParameterLab ScalePilot PlantChallenge Addressed
Reaction Time48 hr12 hrThroughput improvement
Solvent Recovery60%95%Cost reduction
PurificationColumn chromatographyCrystallizationYield preservation

Scaling requires specialized UV reactors with quartz jackets for uniform irradiation .

Scientific Research Applications

Scientific Research Applications

The unique structural features of 5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid allow it to serve as a versatile building block in organic synthesis and medicinal chemistry.

Organic Synthesis

This compound acts as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical entities.

Biological Studies

Research indicates potential applications in biological systems, particularly as a scaffold for drug development targeting specific biological pathways:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, modifications to the bicyclic structure can enhance efficacy against cancer cell lines such as MCF-7, demonstrating significant cytotoxic effects in vitro .
  • Antimicrobial Activity : The compound's unique structure may also contribute to antimicrobial properties against various pathogens, making it a candidate for further exploration in pharmaceutical applications .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of modified derivatives of this compound showed promising results against the MCF-7 breast cancer cell line. The derivatives exhibited significant cytotoxicity compared to standard treatments, suggesting potential therapeutic applications in oncology.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives based on this compound were tested against Gram-positive bacteria. Results indicated effective inhibition at low concentrations, highlighting its potential use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous bicyclic carboxylic acids, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents/Ring System CAS Number Key Features
5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C₈H₁₂O₃ 168.15 2-Oxabicyclo[2.1.1], 5,5-dimethyl N/A High steric hindrance; rigid scaffold
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid C₆H₈O₃ 128.13 2-Oxabicyclo[2.1.1], no substituents 2228699-81-6 Lower molecular weight; higher ring strain
3-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C₁₂H₁₂O₃ 204.23 2-Oxabicyclo[2.1.1], 3-phenyl 2731009-06-4 Increased lipophilicity; potential for π-π interactions
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride C₆H₁₀ClNO₂ 163.60 2-Azabicyclo[2.1.1], hydrochloride salt 116129-07-8 Nitrogen bridge; polar, charged form; used in peptide synthesis
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid HCl C₆H₁₀ClNO₂ 163.60 3-Azabicyclo[3.1.0], hydrochloride salt 1212063-26-7 Larger bicyclic system ([3.1.0]); distinct ring strain

Key Differences and Implications

Bridge Heteroatom (O vs. N):

  • The 2-oxabicyclo derivatives (e.g., CAS 2228699-81-6) exhibit reduced hydrogen-bonding capacity compared to 2-azabicyclo analogs (e.g., CAS 116129-07-8). The nitrogen in azabicyclo compounds introduces basicity, enabling salt formation (e.g., hydrochloride salts) for improved solubility .

In contrast, the 3-phenyl derivative (CAS 2731009-06-4) offers enhanced lipophilicity, favoring membrane permeability in drug design .

Ring Strain and Conformation:

  • The [2.1.1]hexane scaffold imposes significant ring strain, as evidenced by distorted bond angles in similar azabicyclo compounds (e.g., 2-azabicyclo[2.1.1]hexane derivatives) . The [3.1.0]hexane system (CAS 1212063-26-7) exhibits distinct strain patterns due to its fused cyclopropane moiety .

Applications in Drug Discovery:

  • Unsubstituted oxabicyclo compounds (e.g., CAS 2228699-81-6) are often used as conformationally restricted proline analogs , while azabicyclo variants serve as precursors for β-lactam antibiotics or kinase inhibitors . The dimethyl-substituted target compound may offer enhanced pharmacokinetic stability in peptide-based therapeutics .

Biological Activity

Overview

5,5-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[2.1.1]hexane core with an oxabicyclo moiety and a carboxylic acid functional group. Its molecular formula is C8H12O3, and it has the CAS number 2580254-18-6. This compound is primarily used in organic synthesis and biological studies due to its distinct chemical properties.

Synthesis and Structure

The synthesis of this compound typically involves a [2+2] cycloaddition reaction, often initiated by ultraviolet light. This method allows for the formation of the bicyclic structure, which is crucial for its biological activity.

PropertyValue
Molecular Weight156.18 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
pKaNot determined

Biological Activity

The biological activity of this compound remains largely unexplored in the literature, with limited empirical studies available to elucidate its mechanisms of action or potential therapeutic applications.

While specific mechanisms are not well-documented, the presence of the carboxylic acid group suggests that it may interact with biological systems through:

  • Enzyme inhibition : The compound could potentially act as an enzyme inhibitor, affecting metabolic pathways.
  • Antimicrobial activity : Similar compounds have shown antimicrobial properties, indicating a potential for this compound to exhibit similar effects.

Case Studies and Research Findings

Research on related bicyclic compounds indicates that they can have significant biological activities, including:

  • Antioxidant properties : Compounds in this class have been noted for their ability to scavenge free radicals.
  • Cytotoxic effects : Some bicyclic compounds demonstrate cytotoxicity against various cancer cell lines.

However, direct studies on this compound are sparse, necessitating further investigation to confirm these activities.

Applications in Scientific Research

This compound serves as a valuable building block in organic synthesis and may also be utilized in:

  • Medicinal Chemistry : As a potential bioisostere for drug design.
  • Polymer Production : Due to its unique structural properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the bicyclo[2.1.1]hexane core in this compound?

  • Methodological Answer : The bicyclic framework can be synthesized via photochemical [2+2] cycloadditions or transition-metal-catalyzed cyclopropanation. For example, norbornene derivatives have been used as precursors for related bicyclo[2.1.1]hexane systems, where cyclopropanation introduces strain and functional groups . The oxabridge (oxygen atom) may require oxidation of a diene precursor or incorporation of an oxygen-containing starting material. Post-synthetic carboxylation via CO₂ insertion or oxidation of alcohol intermediates (e.g., 5,5-dimethylbicyclo[2.1.1]hexan-1-ol analogs) could yield the carboxylic acid .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H, ¹³C, and DEPT-135 NMR to assign stereochemistry and confirm the bicyclic structure. For example, coupling constants in bicyclo[2.1.1]hexane systems often reveal bridgehead proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect impurities.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, as seen in structurally similar azabicyclo systems .

Q. How does the oxabridge influence physicochemical properties compared to carbocyclic analogs?

  • Methodological Answer : The oxygen atom increases polarity, affecting solubility and hydrogen-bonding capacity. Computational studies (e.g., COSMO-RS) can predict logP and pKa shifts. Experimental comparisons with carbocyclic analogs (e.g., 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid) show reduced lipophilicity and enhanced aqueous stability due to the oxabridge .

Advanced Research Questions

Q. How can contradictions between computational and experimental NMR data be resolved?

  • Methodological Answer :

  • DFT-based NMR Prediction : Optimize geometries at the B3LYP/6-311+G(d,p) level and calculate chemical shifts using the gauge-independent atomic orbital (GIAO) method. Compare results with experimental data to identify conformational discrepancies .
  • Variable-Temperature NMR : Probe dynamic effects, as seen in azabicyclo systems where ring-flipping alters coupling constants .
  • Cross-Validation with NOESY/ROESY : Detect through-space correlations to validate computed conformer populations .

Q. What challenges arise in regioselective functionalization of the bicyclo[2.1.1]hexane system?

  • Methodological Answer :

  • Reactivity Mapping : Use Fukui indices (DFT) to predict electrophilic/nucleophilic sites. For example, bridgehead carbons in strained systems exhibit distinct reactivity .
  • Protecting Group Strategies : Protect the carboxylic acid with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to direct functionalization to other positions, as demonstrated in methanoproline derivatives .

Q. How can stereochemical assignment errors be minimized in derivatives?

  • Methodological Answer :

  • Chiral HPLC/CE : Separate enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to assign absolute configuration .
  • Crystallographic Twinning Analysis : Address ambiguities in X-ray data caused by pseudo-symmetry in bicyclic systems .

Q. What strategies mitigate instability during storage or reaction conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Derivatives of bicyclo[2.1.1]hexane carboxylic acids often require inert atmospheres and low-temperature storage to prevent decarboxylation .
  • Lyophilization : Stabilize the compound as a lyophilized powder in amber vials under argon .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data in stereochemical assignments?

  • Methodological Answer :

  • Triangulation : Combine 2D NMR (HSQC, HMBC), X-ray, and computational data. For example, conflicting NOE signals in azabicyclo systems were resolved by identifying minor conformers via molecular dynamics simulations .
  • Error Margin Quantification : Calculate confidence intervals for DFT-predicted chemical shifts to assess significance of deviations .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., light intensity for photochemical steps) to ensure reproducibility of bicyclic frameworks .
  • Quality Control : Use orthogonal methods (e.g., NMR + HRMS + melting point) to verify batch consistency .
  • Ethical Data Reporting : Disambiguate minor impurities in publications (e.g., <0.5% by HPLC) to prevent misinterpretation .

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